molecular formula C20H16FN3O5 B2620045 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-18-4

1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2620045
CAS No.: 899970-18-4
M. Wt: 397.362
InChI Key: VXPOFZQGRNKNMY-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by distinct functional groups. The core structure comprises a dihydropyridine ring substituted at position 3 with a carboxamide group linked to a 2-methoxy-4-nitrophenyl moiety. The 4-fluorobenzyl group at position 1 introduces electron-withdrawing properties due to the fluorine atom, while the 2-methoxy and 4-nitro substituents on the amide-bound phenyl ring contribute to both electronic and steric effects. This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to its hybridized aromatic systems and polar substituents .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c1-29-18-10-16(24(27)28)7-8-17(18)22-20(26)14-4-9-19(25)23(12-14)11-13-2-5-15(21)6-3-13/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPOFZQGRNKNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine ring. One common approach is the condensation of appropriate precursors such as 4-fluorobenzyl bromide and 2-methoxy-4-nitroaniline under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound (Reference) Core Structure R1 (Position 1) R2 (Amide-Bound Aromatic Group)
Target Compound Pyridine 4-Fluorobenzyl 2-Methoxy-4-nitrophenyl
Compound Pyrimidine 4-Fluorobenzyl 2-(1-Amino-1-methylethyl)-5-hydroxy-1-methyl
Compound Pyridine 3-Trifluoromethylbenzyl 4-Carbamoylphenyl
Compound Pyridine 4-Fluorobenzyl 2-Chloro-5-(trifluoromethyl)phenyl

Key Observations :

Core Structure :

  • The target compound and –3 analogs share a pyridine core, whereas the compound features a pyrimidine ring. Pyrimidine derivatives (e.g., ) may exhibit enhanced hydrogen-bonding capacity due to additional nitrogen atoms .

In contrast, the 3-trifluoromethylbenzyl group in introduces stronger electron-withdrawing and lipophilic properties, which may enhance membrane permeability .

R2 Substituent: The target compound’s 2-methoxy-4-nitrophenyl group combines electron-donating (methoxy) and electron-withdrawing (nitro) effects. This duality may influence π-π stacking interactions or receptor binding specificity. ’s 2-chloro-5-(trifluoromethyl)phenyl group introduces steric bulk and strong electron-withdrawing effects, which could reduce metabolic degradation but increase steric hindrance .

Electronic and Pharmacological Implications

Electronic Effects :

  • However, nitro groups are associated with toxicity risks, which may limit therapeutic utility compared to carbamoyl () or chloro-CF3 () substituents .
  • Trifluoromethyl Groups (–3) : These groups increase lipophilicity and oxidative stability, making such analogs more suitable for central nervous system targets .

Hypothetical Pharmacokinetic Profiles :

  • The target compound’s methoxy group may confer moderate solubility, while its nitro group could reduce metabolic clearance. ’s carbamoyl group likely improves solubility but may shorten half-life due to increased renal excretion .

Biological Activity

The compound 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a novel synthetic derivative belonging to the dihydropyridine class. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C16H16FN3O4\text{C}_{16}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{4}

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, which include fluorobenzyl derivatives and nitrophenyl compounds. The synthetic pathway often utilizes methods such as condensation reactions and cyclization to achieve the desired dihydropyridine structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various dihydropyridine derivatives. While specific data on the antimicrobial activity of this compound is limited, related compounds in the class have demonstrated significant antibacterial and antifungal properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial activity, indicating that similar mechanisms may apply to this compound .

Anti-inflammatory Properties

Compounds with structural similarities have been evaluated for their anti-inflammatory effects. A related study on benzodifuranyl derivatives indicated strong inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. These compounds exhibited analgesic effects with rapid onset, suggesting that the dihydropyridine scaffold may also contribute to anti-inflammatory activity through COX inhibition .

Analgesic Effects

The analgesic properties of similar compounds suggest that this compound could potentially serve as an effective pain management agent. Studies have reported that certain dihydropyridine derivatives significantly reduce pain-related behaviors in animal models, indicating their potential utility in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the benzyl and nitrophenyl substituents can significantly influence pharmacological profiles. For instance:

Substituent TypeEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and potency
Methoxy GroupIncreases solubility and bioavailability
Nitro GroupMay enhance electron-withdrawing properties, affecting receptor binding

This table summarizes how different substituents can modulate the biological activity of related compounds.

Case Studies

Several case studies have explored the pharmacological effects of similar dihydropyridine derivatives:

  • Study on COX Inhibition : A series of synthesized compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes. The most active derivatives showed over 80% inhibition at low concentrations, suggesting a promising avenue for further development .
  • Antimicrobial Testing : A comparative study evaluated various dihydropyridine derivatives against common bacterial strains. Some compounds exhibited MIC values lower than standard antibiotics like ampicillin, highlighting their potential as effective antimicrobial agents .

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